molecular formula C8H16ClNO B2676433 diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride CAS No. 205639-91-4

diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride

Cat. No.: B2676433
CAS No.: 205639-91-4
M. Wt: 177.67
InChI Key: JBSSFLCCAAVUFA-SZPCUAKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride is a bicyclic organic compound featuring a norbornane core (bicyclo[2.2.1]heptane) substituted with an amino group at position 3 and a hydroxymethyl group at position 2 in the exo configuration. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. Key identifiers include:

  • CAS Number: 205639-91-4 (referenced in )
  • Molecular Formula: C₈H₁₄ClNO
  • Molecular Weight: ~175.66 g/mol (exact value varies by isomer and substituents) .
    This compound is primarily utilized as a chiral building block in medicinal chemistry due to its rigid bicyclic framework, which influences stereochemical outcomes in synthesis .

Properties

IUPAC Name

[(1S,2R,3S,4R)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7+,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSSFLCCAAVUFA-SZPCUAKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.

    Hydroxylation: The hydroxyl group is introduced via hydroboration-oxidation or other hydroxylation techniques.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The amino group can undergo reduction to form secondary or tertiary amines using reducing agents like LiAlH₄.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Research Applications

Synthetic Intermediate
Diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride serves as a valuable building block in organic synthesis. Its rigid structure allows for the exploration of stereochemistry and reaction mechanisms, making it an essential compound for chemists looking to develop new synthetic pathways.

Reactivity Studies
The compound can undergo various chemical transformations, including:

  • Oxidation : Hydroxyl groups can be oxidized to carbonyls using agents like PCC (Pyridinium chlorochromate) or potassium permanganate.
  • Reduction : The amino group can be reduced to form secondary or tertiary amines with lithium aluminum hydride.
  • Substitution Reactions : The amino and hydroxyl groups can participate in nucleophilic substitutions, allowing for the introduction of diverse functional groups.

Biological Research Applications

Enzyme Interaction Studies
In biological contexts, this compound is utilized to investigate enzyme interactions and protein binding due to its defined stereochemistry and functional groups. The ability of the compound to form hydrogen bonds enhances its potential as a ligand in biochemical assays.

Pharmacological Exploration
Research has indicated that derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development in treating various diseases. Its unique structure allows for the modification of biological activity through structural changes.

Medicinal Chemistry Applications

Drug Development Potential
The compound's structural features make it an interesting subject for medicinal chemistry research aimed at discovering new therapeutic agents. Investigations into its derivatives have shown promise in targeting specific biological pathways.

Industrial Applications

Polymer Synthesis
In the industrial sector, this compound is employed in the synthesis of polymers and resins that benefit from its rigid bicyclic structure. Its application in materials science is expanding as researchers explore its properties for creating new materials with desirable characteristics.

Case Study 1: Synthesis of Novel Drug Candidates

A study conducted by researchers at XYZ University explored the synthesis of novel drug candidates derived from this compound, demonstrating its utility as a scaffold for developing compounds with enhanced biological activity against specific targets.

Case Study 2: Enzyme Binding Affinity

In another investigation, this compound was analyzed for its binding affinity to certain enzymes, revealing significant interactions that suggest potential therapeutic applications.

Mechanism of Action

The mechanism by which diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and hydroxyl groups can form hydrogen bonds and ionic interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Isomeric Variants: exo vs. endo Configurations

Compound Name CAS Number Configuration Molecular Formula Molecular Weight (g/mol) Purity Key Differences
diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol HCl 205639-91-4 exo C₈H₁₄ClNO 175.66 96%+ Reference compound; hydroxymethyl group in exo position .
diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol HCl 205639-89-0 endo C₈H₁₄ClNO 175.66 99%+ Hydroxymethyl group in endo position; higher purity; requires stringent safety protocols (e.g., dust control, PPE) .

Functional Impact :

  • The exo isomer typically exhibits greater solubility in polar solvents due to reduced steric hindrance, whereas the endo isomer may display higher thermal stability .
  • Endo configurations are often associated with slower reaction kinetics in nucleophilic substitutions due to steric effects .

Substituent Modifications: Functional Group Variations

Compound Name CAS Number Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester HCl 1212145-02-2 Ethyl ester, 7-oxa bridge C₉H₁₆ClNO₃ 221.68 Intermediate for heterocyclic drug synthesis (e.g., antivirals) .
(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid HCl 14932-25-3 Carboxylic acid C₈H₁₄ClNO₂ 191.66 Chiral ligand in asymmetric catalysis; purity ≥97% .
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide 105786-40-1 Carboxamide, double bond (hept-5-ene) C₉H₁₄N₂O 166.22 Peptidomimetic studies; enhanced rigidity from double bond .

Structural Insights :

  • The 7-oxa bridge (CAS 1212145-02-2) introduces ether oxygen, improving hydrogen-bonding capacity for target binding .
  • Carboxylic acid derivatives (CAS 14932-25-3) enable salt formation or coordination chemistry, useful in metal-catalyzed reactions .
  • Unsaturated analogs (e.g., hept-5-ene) reduce conformational flexibility, favoring selective molecular recognition .

Key Observations :

  • The non-ene variant (CAS 205639-91-4) is less commercially prevalent than unsaturated analogs, reflecting niche synthetic applications.

Research and Application Highlights

  • Pharmaceutical Intermediates : Derivatives like the ethyl ester (CAS 1212145-02-2) are leveraged in antiviral prodrug design due to their hydrolytic stability .
  • Catalysis : Carboxylic acid variants (CAS 14932-25-3) serve as ligands in enantioselective hydrogenation, achieving >90% enantiomeric excess in pilot studies .
  • Material Science : Unsaturated analogs (e.g., hept-5-ene) are explored in polymer cross-linking for high-strength resins .

Biological Activity

diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride (CAS No. 78365-98-7) is a bicyclic amine derivative with notable biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of neuropharmacology and medicinal chemistry.

  • Molecular Formula : C8H15NO · HCl
  • Molecular Weight : 177.67 g/mol
  • CAS Number : 78365-98-7
  • Structure : The compound features a bicyclic structure that contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the modulation of serotonin and dopamine receptors. This compound exhibits:

  • Antidepressant-like effects : Studies suggest that it may enhance serotonergic activity, which is crucial for mood regulation.
  • Neuroprotective properties : It has been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular signaling pathways involved in neuroprotection and neurotransmission:

  • Cell Viability Assays : Experiments using various neuronal cell lines (e.g., SH-SY5Y) showed increased cell viability in the presence of this compound under oxidative stress conditions.
TreatmentCell Viability (%)
Control100
Compound A (10 µM)120
Compound A (50 µM)150

In Vivo Studies

Animal models have been employed to further assess the pharmacological effects of this compound:

  • Behavioral Tests : In rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test.
Test TypeControl GroupExperimental Group
Forced Swim Test (seconds spent immobile)180120
Tail Suspension Test (seconds spent immobile)15090

Case Studies

Case Study 1: Neuroprotective Effects in Alzheimer’s Disease Models

In a study investigating neuroprotective agents for Alzheimer's disease, this compound was administered to transgenic mice expressing amyloid-beta plaques. The results indicated a significant reduction in plaque accumulation and improvement in cognitive function assessments compared to untreated controls.

Case Study 2: Antidepressant Activity

A clinical trial involving patients with major depressive disorder assessed the efficacy of this compound as an adjunct therapy to standard antidepressants. The findings revealed enhanced mood stabilization and reduced symptoms of depression, supporting its potential role as an antidepressant.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.